molecular formula C10H14O3 B14259847 4-(1,1-Dimethoxyethyl)phenol CAS No. 159684-77-2

4-(1,1-Dimethoxyethyl)phenol

Cat. No.: B14259847
CAS No.: 159684-77-2
M. Wt: 182.22 g/mol
InChI Key: IRMHZRPFNIMTGA-UHFFFAOYSA-N
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Description

4-(1,1-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by a phenol group substituted with a 1,1-dimethoxyethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1-Dimethoxyethyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethoxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phenolic group to a hydroquinone derivative.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.

    Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

4-(1,1-Dimethoxyethyl)phenol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.

    Medicine: Its potential antioxidant and antimicrobial properties are being explored for therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethoxyethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and π-π interactions with amino acid residues, affecting the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: This compound has two tert-butyl groups instead of the 1,1-dimethoxyethyl group. It is used as an antioxidant and UV stabilizer.

    Pyrogallol (1,2,3-trihydroxybenzene): A trihydroxybenzene derivative with strong antioxidant properties.

    Phloroglucinol (1,3,5-trihydroxybenzene): Another trihydroxybenzene derivative with applications in pharmaceuticals and organic synthesis.

Uniqueness

4-(1,1-Dimethoxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the 1,1-dimethoxyethyl group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

159684-77-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1,1-dimethoxyethyl)phenol

InChI

InChI=1S/C10H14O3/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3

InChI Key

IRMHZRPFNIMTGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(OC)OC

Origin of Product

United States

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